molecular formula C5H4ClNO B146414 2-Chloro-3-hydroxypyridine CAS No. 6636-78-8

2-Chloro-3-hydroxypyridine

Cat. No.: B146414
CAS No.: 6636-78-8
M. Wt: 129.54 g/mol
InChI Key: RSOPTYAZDFSMTN-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxypyridine is an organic compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the second position and a hydroxyl group at the third position. This compound is known for its applications in various chemical syntheses and research fields due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-hydroxypyridine can be synthesized through several methods. One common approach involves the chlorination of 3-hydroxypyridine using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-3-hydroxypyridine is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

  • 2-Chloro-3-pyridinol
  • 3-Hydroxypyridine
  • 6-Chloro-2-hydroxypyridine
  • 5-Chloro-3-hydroxypyridine

Comparison: 2-Chloro-3-hydroxypyridine is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct reactivity compared to its analogs. For instance, 3-hydroxypyridine lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions. Similarly, 6-chloro-2-hydroxypyridine has the chlorine and hydroxyl groups at different positions, leading to variations in its chemical behavior and applications .

Biological Activity

2-Chloro-3-hydroxypyridine (C5H4ClNO) is a heterocyclic compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by case studies and research findings.

  • Molecular Formula : C5H4ClNO
  • CAS Number : 6636-78-8
  • Melting Point : 170-172 °C
  • Appearance : Pale cream powder

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Kaur et al. (2021) demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antibacterial activity of this compound.
    • Methodology : Disk diffusion method was used against several bacterial strains.
    • Results : The compound exhibited a zone of inhibition ranging from 15 mm to 25 mm, indicating strong antibacterial activity against tested strains.
  • Inflammation Model :
    • Objective : To evaluate the anti-inflammatory effects in a murine model.
    • Methodology : Mice were treated with the compound prior to inducing inflammation.
    • Results : A significant reduction in paw swelling was observed compared to the control group, alongside decreased levels of inflammatory markers.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including chlorination of pyridine derivatives. Its derivatives have been explored for enhanced biological activities. For instance, modifications at the hydroxyl group have led to compounds with improved potency against specific pathogens.

CompoundActivityReference
This compoundAntimicrobialKaur et al., 2021
2-Hydroxy-3-pyridinolAnti-inflammatorySmith et al., 2020

Toxicological Profile

While this compound shows promising biological activities, it is essential to consider its toxicological profile. The compound is classified as an irritant with potential respiratory effects upon inhalation. Safety data sheets recommend using personal protective equipment when handling this chemical.

Properties

IUPAC Name

2-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4ClNO/c6-5-4(8)2-1-3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOPTYAZDFSMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022243
Record name 2-Chloro-3-pyridinol
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Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6636-78-8
Record name 2-Chloro-3-pyridinol
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Record name 2-Chloro-3-pyridinol
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Record name 2-Chloro-3-pyridinol
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Record name 2-Chloro-3-pyridinol
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Record name 2-chloropyridin-3-ol
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Record name 2-CHLORO-3-PYRIDINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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